1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c1-10-3-8-14-22-11(2)15(16(26)25(14)9-10)24-17(27)23-12-4-6-13(7-5-12)28-18(19,20)21/h3-9H,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPSTYDPYMFCRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C17H18F3N3O3
- Molecular Weight : 363.34 g/mol
- CAS Number : 946257-30-3
The structural uniqueness of this compound arises from its pyrido[1,2-a]pyrimidine framework and the presence of a trifluoromethoxy group, which may contribute to its biological activity.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of the compound:
- Mechanism of Action : The compound exhibits significant antibacterial activity against various strains of bacteria. Its mechanism is thought to involve the inhibition of bacterial fatty acid synthesis pathways, particularly through the inhibition of enzymes like ecKAS III (elongation-condensing enzyme) .
- In Vitro Studies : The compound has shown promising results in vitro against Gram-positive and Gram-negative bacteria. For example, it demonstrated an IC50 value of 17.1 µM against ecKAS III, indicating effective inhibition .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents.
Anticancer Activity
The anticancer potential of the compound has also been investigated:
- Cell Lines Tested : Cytotoxic effects were studied on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell proliferation .
- Research Findings :
Case Studies
- Study on Antibacterial Activity :
- Anticancer Study :
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Urea Linkages
(a) Thiazol-Phenyl Urea Derivatives
- 1-(3-(Trifluoromethoxy)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9h): Key Differences: Replaces the pyrido-pyrimidinone core with a piperazinylmethyl-thiazol group. The piperazine moiety may enhance water solubility compared to the dimethylpyrido-pyrimidinone system. Yield: 80.9% (higher than chloromethyl-thiazol analogues) .
- 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-phenylurea (8i): Key Differences: Lacks the trifluoromethoxy group and pyrido-pyrimidinone core. Impact: The absence of fluorine reduces lipophilicity, which may decrease membrane permeability. Lower yield (54.3%) suggests synthetic challenges with chloromethyl substituents .
(b) Pyrido[1,2-a]pyrimidinone Derivatives
- N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide: Key Differences: Substitutes the urea group with an iodobenzamide moiety. The iodine atom adds steric bulk and polarizability, which could influence pharmacokinetics .
Heterocyclic Systems with Fluorinated Groups
(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester (Reference Example 5) :
- Key Differences : Contains a pyrrolo-pyridazine core and ester functionality instead of urea.
- Impact : The ester group may confer susceptibility to hydrolysis, reducing metabolic stability relative to the urea-linked compound. The difluoro-iodophenyl group introduces strong electron-withdrawing effects, similar to trifluoromethoxy .
- 3-(2-Fluoroethyl)-4-({4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]phenyl}sulfonyl)benzonitrile: Key Differences: Features a sulfonyl group and cyano substituent. Impact: The sulfonyl group enhances acidity and hydrogen-bond acceptor capacity, differing from urea’s dual donor/acceptor properties. Fluorine placement on the ethyl chain may modulate bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
